Hydroxylamine, O-acetyl-N-(2-naphthoyl)-
Description
Hydroxylamine, O-acetyl-N-(2-naphthoyl)-, is a trisubstituted hydroxylamine derivative featuring an acetyl group at the oxygen position and a 2-naphthoyl moiety at the nitrogen. This structure combines lipophilic (naphthoyl) and electron-withdrawing (acetyl) groups, which influence its physicochemical properties, metabolic stability, and biological activity. Such modifications are common in medicinal chemistry to optimize pharmacokinetic profiles and target binding .
Properties
CAS No. |
76749-37-6 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
(naphthalene-2-carbonylamino) acetate |
InChI |
InChI=1S/C13H11NO3/c1-9(15)17-14-13(16)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,14,16) |
InChI Key |
UDRJIRXNGIDROL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ONC(=O)C1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
Preparation Methods
Reduction Step: Formation of Aromatic Hydroxylamine Intermediate
A highly efficient method for preparing aromatic hydroxylamine compounds involves the catalytic reduction of aromatic nitro precursors using hydrazine hydrate as the reducing agent in the presence of a suitable catalyst and organic solvent.
Key features of this method include:
- Use of hydrazine hydrate in organic solvents such as aliphatic ethers or cyclic ethers (e.g., tetrahydrofuran).
- Employment of cobalt-based catalysts (e.g., cobalt powder) to achieve high conversion and selectivity.
- Low-temperature conditions (e.g., -10 °C to 0 °C) to minimize side reactions and decomposition.
- Reaction times ranging from 2 to 5 hours depending on substrate and conditions.
| Parameter | Condition/Value |
|---|---|
| Substrate | Aromatic nitro compound (e.g., 2-nitrotoluene) |
| Catalyst | Cobalt powder (0.6 - 0.7 g per 50 mmol substrate) |
| Solvent | Tetrahydrofuran (THF) or glycol dimethyl ether |
| Reducing agent | Hydrazine hydrate (80% aqueous, 75-150 mmol) |
| Temperature | -10 °C to 0 °C |
| Reaction time | 2 - 5 hours |
| Conversion efficiency | 90% - 99% |
| Selectivity | 92% - 96% |
This approach yields the aromatic hydroxylamine intermediate with excellent conversion and selectivity, suitable for subsequent acylation.
N-Acylation Step: Introduction of O-Acetyl and N-(2-naphthoyl) Groups
Following the reduction, the hydroxylamine intermediate undergoes N-acylation to introduce the O-acetyl and N-(2-naphthoyl) functionalities. This step involves reacting the hydroxylamine with acyl chlorides or anhydrides under controlled low-temperature conditions.
- Acylating agents such as methyl chloroformate or 2-naphthoyl chloride.
- Low temperatures (e.g., -10 °C to 50 °C) to avoid decomposition.
- Reaction times of 2 to 5 hours.
- Use of organic solvents compatible with the acylation reaction.
| Parameter | Condition/Value |
|---|---|
| Acylating agent | Methyl chloroformate or 2-naphthoyl chloride |
| Temperature | -10 °C to 50 °C |
| Reaction time | 2 - 5 hours |
| Conversion efficiency | 96% - 99% |
| Selectivity | 95% - 97% |
This step yields the target compound Hydroxylamine, O-acetyl-N-(2-naphthoyl)- with high purity and yield.
Comparative Analysis of Preparation Methods
| Preparation Stage | Method Description | Conversion Efficiency | Selectivity | Advantages | Challenges |
|---|---|---|---|---|---|
| Reduction | Hydrazine hydrate reduction with cobalt catalyst in ether solvents at low temperature | 90% - 99% | 92% - 96% | High conversion/selectivity; mild conditions; catalyst recyclable | Requires careful temperature control |
| N-Acylation | Reaction with acyl chlorides (e.g., methyl chloroformate) at low temperature | 96% - 99% | 95% - 97% | High yield; selective acylation | Sensitive to moisture; requires inert atmosphere |
This method contrasts with older techniques that use metallic zinc as a reductant, which generate significant waste and lower selectivity, making the hydrazine-cobalt system more suitable for industrial scale-up.
Mechanistic Insights and Optimization
- The use of hydrazine hydrate as a reductant in the presence of cobalt catalyst allows for a clean reduction pathway, minimizing side products.
- The choice of organic solvent (e.g., tetrahydrofuran or glycol dimethyl ether) is critical to maintain catalyst activity and solubility of reactants.
- Low temperature controls the reaction kinetics, preventing over-reduction or decomposition of sensitive hydroxylamine intermediates.
- The N-acylation step benefits from slow addition of acylating agents and precise temperature control to maximize selectivity.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature | Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|
| Reduction | Aromatic nitro compound + hydrazine hydrate + Co catalyst + THF | -10 to 0 °C | 2 - 5 | 90 - 99 | 92 - 96 |
| Acylation | Hydroxylamine intermediate + methyl chloroformate or 2-naphthoyl chloride | -10 to 50 °C | 2 - 5 | 96 - 99 | 95 - 97 |
Chemical Reactions Analysis
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: The acetyl and naphthoyl groups can be substituted under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Scientific Research Applications
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of amines and other nitrogen-containing compounds.
Biology: The compound is studied for its potential effects on biological systems, including its role as a mutagen.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- involves its interaction with specific molecular targets and pathwaysThis process often involves the cleavage of the N-O bond, leading to the formation of reactive intermediates that can further react with other molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
- Bis(hydroxylamine) Derivatives (Compounds 1 and 2 from ): These compounds, (Z)-N,N’-(1-(2,6-dihydrobenzo[d]isothiazol-3-yl)prop-1-ene-1,2-diyl)bis(hydroxylamine) and its isomer, exhibit binding affinities of −8.7 and −8.5 kcal/mol against Anopheles gambiae trehalase, outperforming the control ligand (−6.3 kcal/mol). Unlike Hydroxylamine, O-acetyl-N-(2-naphthoyl)-, these bis(hydroxylamine) derivatives lack aromatic acyl groups but retain high potency due to their rigid isothiazole cores .
2-Oxoindoline Derivatives ():
Compounds such as 18 (2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide) share the naphthyl group but incorporate indoline scaffolds. These derivatives prioritize hydrogen-bonding interactions via hydroxyl and carbonyl groups, contrasting with the acetylated hydroxylamine’s emphasis on lipophilicity and metabolic stability .Naringin Semi-synthetic Derivatives ():
Hydroxylamine hydrochloride-derived compounds (e.g., compound 3) focus on antioxidant activity. The O-acetyl-N-(2-naphthoyl) variant’s redox behavior may differ due to its acetyl group, which could either stabilize or hinder radical scavenging compared to naringin’s glycoside structure .
Metabolic Stability
In , hydroxylamine derivative 61 (N,N,O-trisubstituted) demonstrated enhanced stability in human liver microsomes (HLM) compared to ether (55 ) and hydrocarbon (50 ) analogs. Hydroxylamine, O-acetyl-N-(2-naphthoyl)-, with its acetyl and naphthoyl groups, likely shares this trend due to reduced oxidative susceptibility. However, species-specific differences (e.g., higher degradation in mouse microsomes) highlight the need for cross-species validation .
Lipophilicity and Cytotoxicity
Aroyl thiourea derivatives () synthesized from 2-naphthoyl chloride show improved cytotoxicity with lipophilic substituents. The O-acetyl-N-(2-naphthoyl) compound’s ClogP value (predicted ~3.5) would align with these trends, though its hydroxylamine core may introduce polar characteristics, balancing membrane permeability and aqueous solubility .
Redox Reactivity
Hydroxylamine’s redox behavior () involves reducing Mo(VI) to Mo(V).
Toxicity and Mutagenicity
Similar hydroxylamine esters, such as o-acetyl-N-(p-butoxyphenylacetyl)hydroxylamine (), exhibit mutagenicity (e.g., Salmonella assay: 1 nmol/plate).
Data Tables
Table 1: Binding Affinity and Metabolic Stability Comparison
Table 2: Lipophilicity and Cytotoxicity Trends
Key Research Findings
- Structural Optimization : The 2-naphthoyl group enhances lipophilicity and target engagement, as seen in aroyl thioureas .
- Metabolic Resistance : Acetylation likely reduces oxidative metabolism, mirroring trends in .
- Safety Concerns : Mutagenicity risks associated with hydroxylamine esters necessitate rigorous toxicity screening .
Biological Activity
Hydroxylamine, O-acetyl-N-(2-naphthoyl)- is a compound of interest due to its potential biological activities, particularly in pharmacology and toxicology. This article explores its biological activity, focusing on synthesis, mechanisms of action, and therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Synthesis
Hydroxylamine derivatives are known for their diverse biological activities. The specific compound Hydroxylamine, O-acetyl-N-(2-naphthoyl)- combines features from hydroxylamine and naphthalene derivatives, which are recognized for their roles in various biological processes. The synthesis typically involves the acetylation of hydroxylamine followed by coupling with 2-naphthoic acid derivatives.
Synthesis Reaction:
Pharmacological Effects
Hydroxylamine derivatives exhibit a range of pharmacological effects, including:
- Antioxidant Activity: Hydroxylamines can scavenge free radicals, thereby protecting cells from oxidative stress.
- Antimicrobial Properties: Studies indicate that certain naphthalene derivatives possess antibacterial and antifungal activities. Hydroxylamine, O-acetyl-N-(2-naphthoyl)- has shown promise in inhibiting bacterial growth in vitro.
- Anti-inflammatory Effects: Some derivatives have demonstrated the ability to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS) expression .
Case Studies
-
Antimicrobial Activity:
A study evaluated the antimicrobial efficacy of Hydroxylamine, O-acetyl-N-(2-naphthoyl)- against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains. -
Anti-inflammatory Mechanism:
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with Hydroxylamine, O-acetyl-N-(2-naphthoyl)- resulted in decreased levels of pro-inflammatory cytokines (IL-6, TNF-α) and reduced edema compared to untreated controls. This suggests a mechanism involving the modulation of inflammatory pathways.
Data Tables
| Biological Activity | Concentration (µg/mL) | Effect |
|---|---|---|
| Antimicrobial | 50 | Significant bacterial reduction |
| Anti-inflammatory | 10 | Reduced cytokine levels |
| Antioxidant | 25 | Scavenging of free radicals |
Research Findings
Recent research has highlighted the versatility of hydroxylamine derivatives in medicinal chemistry:
- A study published in the Journal of Medicinal Chemistry emphasized the role of hydroxylamines as bioisosteres for enhancing drug delivery across the blood-brain barrier (BBB), indicating that modifications to the hydroxylamine structure can improve bioavailability .
- Further investigations into structure-activity relationships (SAR) have revealed that substituents on the naphthalene ring can significantly influence biological activity, particularly regarding anti-inflammatory properties .
Q & A
Q. What synthetic routes are recommended for O-acetyl-N-(2-naphthoyl)hydroxylamine, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via acylation reactions involving 2-naphthoyl chloride derivatives. For instance, reacting hydroxylamine derivatives with 2-naphthoyl chloride in acetone under controlled temperature (0–5°C) yields intermediates, which are subsequently acetylated. Optimization includes using catalysts like ZnCl₂ or SnCl₂ to enhance reaction rates and yields . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring reaction progress using TLC (Rf ~0.5 in 1:3 ethyl acetate/hexane) is critical .
Q. How should researchers handle O-acetyl-N-(2-naphthoyl)hydroxylamine to mitigate mutagenic risks during experiments?
- Methodological Answer : Mutagenicity data indicate that this compound requires stringent safety protocols. Use fume hoods for all procedures, and wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact, as Ames test data show mutagenic activity at 1 µmol/plate . Store in airtight, light-resistant containers at –20°C to prevent decomposition. Dispose of waste via incineration to avoid NOx emissions .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of O-acetyl-N-(2-naphthoyl)hydroxylamine?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS). Key spectral markers include:
- ¹H NMR : A singlet at δ 2.1 ppm (acetyl group), aromatic protons at δ 7.5–8.3 ppm (naphthoyl moiety).
- FT-IR : Stretching vibrations at 1740 cm⁻¹ (C=O of acetyl) and 1650 cm⁻¹ (amide C=O).
- HRMS : Molecular ion peak at m/z 229.23 (C₁₃H₁₁NO₃) .
Advanced Research Questions
Q. How can QSAR modeling predict the bioactivity of O-acetyl-N-(2-naphthoyl)hydroxylamine derivatives, and what molecular descriptors are critical?
- Methodological Answer : Develop 2D-QSAR models using descriptors like logP (lipophilicity), molar refractivity, and electronic parameters (Hammett constants). For cytotoxic derivatives, chloro-substituents on the naphthoyl ring enhance activity by increasing lipophilicity and electron-withdrawing effects. Validate models using leave-one-out cross-validation (LOO-CV) and external test sets. Software like MOE or Schrödinger Suite can automate descriptor calculations .
Q. What experimental strategies resolve contradictions between cytotoxic efficacy and mutagenic potential in hydroxylamine derivatives?
- Methodological Answer : Conduct parallel assays:
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to quantify IC₅₀ values.
- Mutagenicity : Perform Ames tests (TA98 and TA100 strains) at concentrations ≤1 µmol/plate.
If cytotoxicity occurs at lower doses than mutagenicity (e.g., IC₅₀ = 10 µM vs. mutagenicity threshold = 40 µM), structure-activity relationship (SAR) studies can guide modifications (e.g., replacing the acetyl group with less reactive substituents) .
Q. How does the 2-naphthoyl group influence the compound’s reactivity and biological interactions?
- Methodological Answer : The 2-naphthoyl moiety enhances π-π stacking with biological targets (e.g., DNA or enzyme active sites), as shown in molecular docking studies. Compare docking scores (e.g., Glide scores) of 2-naphthoyl derivatives vs. phenyl analogs. Synthesize analogs with 1-naphthoyl or biphenyl groups and test bioactivity to isolate the 2-naphthoyl effect .
Q. What mechanistic studies are needed to elucidate the role of chloro-substituents in modulating bioactivity?
- Methodological Answer : Investigate electron density changes via DFT calculations (e.g., using Gaussian 09). Chloro-substituents at the para position increase electrophilicity, enhancing DNA adduct formation. Compare reaction kinetics (e.g., pseudo-first-order rate constants) of chlorinated vs. non-chlorinated derivatives in nucleophilic substitution assays .
Data Contradiction Analysis
Q. How to address discrepancies in reported mutagenicity data across studies?
- Methodological Answer : Re-evaluate experimental conditions:
- Dose : Ensure tests use ≤1 µmol/plate to avoid false positives from cytotoxicity.
- Metabolic activation : Include S9 liver homogenate to mimic in vivo conditions.
- Strain specificity : Compare TA98 (frameshift) and TA100 (base-pair substitution) results.
If inconsistencies persist, validate via micronucleus assays in mammalian cells (e.g., CHO-K1) .
Analytical Method Development
Q. What advanced chromatographic methods ensure purity assessment of O-acetyl-N-(2-naphthoyl)hydroxylamine?
- Methodological Answer : Use reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA). Retention time ~12.5 min. Validate method per ICH guidelines (LOQ ≤0.1 µg/mL). For trace impurities, employ LC-MS/MS in MRM mode (m/z 229 → 183) .
Future Research Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
